molecular formula C11H17BN2O2 B1426985 3-(4-Methyl-1-piperazinyl)phenylboronic Acid CAS No. 1139717-76-2

3-(4-Methyl-1-piperazinyl)phenylboronic Acid

Cat. No.: B1426985
CAS No.: 1139717-76-2
M. Wt: 220.08 g/mol
InChI Key: HXGDRMHRVSAMGD-UHFFFAOYSA-N
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Description

3-(4-Methyl-1-piperazinyl)phenylboronic Acid is an organic compound with the molecular formula C11H17BN2O2. It is a boronic acid derivative that features a phenyl ring substituted with a 4-methyl-1-piperazinyl group.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid are not well-studied. Boronic acids are known to interact with various enzymes and proteins. For instance, they are often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. In general, boronic acids are known to participate in Suzuki-Miyaura coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid typically involves the reaction of 4-methyl-1-piperazine with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1-piperazinyl)phenylboronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-1-piperazinyl)phenylboronic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a boronic acid group with a piperazine moiety makes it particularly versatile for various applications in research and industry .

Properties

IUPAC Name

[3-(4-methylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9,15-16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGDRMHRVSAMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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